1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(dimethylamino)phenyl isocyanate with 3-methoxyaniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl isocyanate: A related compound used in the synthesis of various urea derivatives.
2-Methoxy-5-(phenylamino)methylphenol: Another compound with similar structural features and applications.
Uniqueness
1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(3-methoxyphenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H24N6O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C21H24N6O2/c1-14-12-19(27(2)3)26-20(22-14)23-15-8-10-16(11-9-15)24-21(28)25-17-6-5-7-18(13-17)29-4/h5-13H,1-4H3,(H,22,23,26)(H2,24,25,28) |
InChI Key |
IYHLWFXGVAYRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)N(C)C |
Origin of Product |
United States |
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